molecular formula C10H16O4 B12104490 4-Decenedioic acid CAS No. 67494-01-3

4-Decenedioic acid

Cat. No.: B12104490
CAS No.: 67494-01-3
M. Wt: 200.23 g/mol
InChI Key: CXGDCGIPEJKSCK-HNQUOIGGSA-N
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Description

4-Decenedioic acid, specifically the cis-4 isomer (CAS 41221-65-2), is an unsaturated dicarboxylic acid classified as a medium-chain fatty acid. This compound is of significant interest in biomedical research, particularly in the study of inborn errors of metabolism. Its primary research value lies in its role as a biomarker; the level of cis-4-Decenedioic acid is known to increase in the urine of patients with Medium-Chain acyl-CoA Dehydrogenase Deficiency (MCADD), a genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy . Researchers utilize this compound to better understand the pathological mechanisms and diagnostic markers of fatty acid oxidation disorders. With a molecular formula of C10H16O4 and an average molecular weight of 200.23 g/mol, it is a solid at room temperature with a melting point in the range of 133-137 °C . It is slightly soluble in water and, as a dicarboxylic acid, exhibits weakly acidic properties . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

CAS No.

67494-01-3

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(E)-dec-4-enedioic acid

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1+

InChI Key

CXGDCGIPEJKSCK-HNQUOIGGSA-N

Isomeric SMILES

C(CCC(=O)O)C/C=C/CCC(=O)O

Canonical SMILES

C(CCC(=O)O)CC=CCCC(=O)O

Origin of Product

United States

Preparation Methods

Transesterification of Methyl Esters

The reaction begins with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, polyethylene glycol (PEG), and an acid catalyst (e.g., para-methylbenzenesulfonic acid or 4-chlorobenzenesulfonic acid). Key conditions include:

ParameterValue RangeRole in Reaction
Temperature125–130°CFacilitates ester interchange
Catalyst Loading3.0 g per 20 g esterAccelerates reaction kinetics
Reaction Time4 hoursEnsures complete conversion

This step yields PEG-substituted transesterification intermediates, which are subsequently washed with toluene to remove excess PEG and catalyst.

Maleic Anhydride Incorporation

Maleic anhydride (4.2–5.4 g per 20 g ester) is introduced to the intermediate under nitrogen at 105–110°C. Acid catalysts (e.g., para-methylbenzenesulfonic acid) promote anhydride ring-opening, forming maleated derivatives. The reaction is monitored via acid value titration, with termination occurring when acid values stabilize below 8 mg KOH/g.

Saponification and Isolation

The maleated product undergoes alkaline hydrolysis using 45% sodium hydroxide (6.4 g per 45 g water) at pH 13–14, converting ester groups to carboxylic acids. Subsequent phase separation removes toluene-soluble byproducts, yielding an aqueous solution of dicarboxylic acids. Theoretical solid content ranges from 35% to 43%, though actual yields are slightly lower due to incomplete saponification.

Microbial Production via Fatty Acid β-Oxidation

Emerging biotechnological approaches exploit engineered microbial strains to produce dicarboxylic acids from renewable substrates. For instance, Candida tropicalis strains modified to block ω-oxidation can accumulate medium-chain diacids during fermentation. Substrate specificity could be tuned to favor 4-decenedioic acid by:

  • Enzyme Engineering : Modifying acyl-CoA dehydrogenase to accept C₁₀ substrates.

  • Fermentation Conditions : Maintaining microaerobic conditions to limit terminal oxidation.

A hypothetical pathway involves:

DecaneCYP45010-hydroxydecanoic acidβ-oxidation4-decenedioic acid\text{Decane} \xrightarrow{\text{CYP450}} \text{10-hydroxydecanoic acid} \xrightarrow{\beta\text{-oxidation}} \text{4-decenedioic acid}

Stereochemical Control in Synthesis

The cis and trans isomers of 4-decenedioic acid require distinct synthetic strategies:

Trans-4-Decenedioic Acid

  • Diels-Alder Reaction : Maleic anhydride and 1,3-butadiene derivatives form the trans-diepoxide intermediate, which hydrolyzes to the trans-diacid.

  • Catalytic Isomerization : Isomerization of cis-isomers using ruthenium-based catalysts under hydrogen atmosphere.

Cis-4-Decenedioic Acid

  • Lindlar Catalyst Hydrogenation : Partial hydrogenation of 4-decynedioic acid with Lindlar’s catalyst (Pb-quinoline-poisoned Pd/BaSO₄) ensures cis selectivity.

Analytical Characterization of Synthetic Products

Post-synthesis validation employs:

  • LC/MS/MS : Quantifies 4-decenedioic acid and detects metabolites like 3-hydroxysebacic acid.

  • ¹H NMR : Distinct vinyl proton signals at δ 5.3–5.5 ppm (cis) vs. δ 5.6–5.8 ppm (trans).

  • Titrimetry : Acid value determination to assess purity.

Chemical Reactions Analysis

Oxidation of Oleic Acid

  • Reagents/Catalysts : Potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.

  • Mechanism : The double bond in oleic acid undergoes oxidative cleavage to yield dicarboxylic acids.

  • Example :

    Oleic acid (C18H34O2)KMnO4/H+4-Decenedioic acid (C10H16O4)+by-products\text{Oleic acid (C}_{18}\text{H}_{34}\text{O}_2\text{)} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{4-Decenedioic acid (C}_{10}\text{H}_{16}\text{O}_4\text{)} + \text{by-products}

Dimerization of Shorter-Chain Acids

  • Unsaturated precursors (e.g., hexenoic acid) dimerize via radical or catalytic pathways, followed by oxidation to form 4-decenedioic acid.

Esterification Reactions

The carboxylic acid groups in 4-decenedioic acid readily undergo esterification.

Catalyzed Esterification

  • Catalysts : Organic sulfonic acids (e.g., para-methylbenzenesulfonic acid, 4-chlorobenzenesulfonic acid) enhance reaction efficiency .

  • Conditions :

    • Temperature: 105–130°C

    • Reaction time: 4–6 hours

    • Yield: Up to 43% (theoretical) .

Catalyst Temperature (°C) Reaction Time (h) Yield (%)
Para-methylbenzenesulfonic acid125–130435–38
4-Chlorobenzenesulfonic acid105–110636–41

Polymerization and Polycondensation

4-Decenedioic acid participates in polyester synthesis via polycondensation with diols (e.g., ethylene glycol):

nHOOC-(CH2)8-COOH+nHO-R-OH[−OOC-(CH2)8-COO-R-O−]n+2nH2On\,\text{HOOC-(CH}_2\text{)}_8\text{-COOH} + n\,\text{HO-R-OH} \rightarrow \text{[−OOC-(CH}_2\text{)}_8\text{-COO-R-O−]}_n + 2n\,\text{H}_2\text{O}

  • Applications : Resulting polyesters exhibit biodegradability and mechanical resilience, suitable for biomedical materials.

Metabolic Pathways

In humans, 4-decenedioic acid arises from β-oxidation of unsaturated fatty acids (e.g., linoleic acid) in peroxisomes . Key steps include:

  • Desaturation : Formation of double bonds via acyl-CoA dehydrogenases.

  • Chain Shortening : Sequential removal of acetyl-CoA units.

  • Excretion : Detected in urine as a metabolite in dicarboxylic aciduria .

Reactivity in Aqueous Media

The acid dissociates in water, forming dicarboxylate ions:

\text{HOOC-(CH}_2\text{)}_6\text{-CH=CH-COOH} \rightleftharpoons \text{^-OOC-(CH}_2\text{)}_6\text{-CH=CH-COO}^- + 2\text{H}^+

  • pKa Values :

    • First dissociation: ~4.65

    • Second dissociation: ~5.25

Thermochemical Data

While direct data for 4-decenedioic acid is limited, homologs like decanedioic acid (C₁₀H₁₈O₄) exhibit:

Parameter Value Method
ΔrH° (gas phase)1364 ± 8.4 kJ/molCIDC
ΔrG° (gas phase)1345 ± 8.4 kJ/molCIDC

Industrial and Biological Relevance

  • Pharmaceuticals : Metabolites like 2-decenedioic acid show dose-dependent pharmacokinetics in humans, with AUC values reaching 5,933 ng·h/mL at 1,600 mg doses .

  • Material Science : Polyesters derived from 4-decenedioic acid are explored for eco-friendly packaging.

Scientific Research Applications

Biochemical Significance

1. Metabolic Disorders:
Cis-4-Decenedioic acid is notably associated with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a genetic disorder that affects fatty acid metabolism. In patients with MCADD, the levels of cis-4-decenedioic acid can increase significantly due to impaired oxidation of unsaturated fatty acids like oleate and linoleate. This has been documented in clinical studies where elevated urinary excretion of this compound was observed during metabolic crises .

2. Biomarker Potential:
The presence of cis-4-decenedioic acid in urine makes it a potential biomarker for diagnosing metabolic disorders related to fatty acid oxidation. Its quantification in biological fluids can aid in understanding the metabolic state of patients with conditions such as MCADD .

Industrial Applications

1. Biodegradable Polymers:
Cis-4-Decenedioic acid can be utilized in the production of biodegradable polyesters. These materials are gaining traction due to their environmental benefits and applicability in packaging and other consumer products .

2. Chemical Synthesis:
This compound serves as an intermediate in organic synthesis, particularly in the production of various esters and amides that are used in fragrances and flavorings due to their desirable olfactory properties .

Case Studies

Study ReferenceFocusFindings
Hadrup et al., 2016 Nutritional ImpactIdentified metabolites including decenedioic acids after selenium supplementation, suggesting altered fatty acid metabolism.
PMC10789041 MCADD Patient CohortDocumented significant increases in urinary cis-4-decenedioic acid levels during metabolic crises among affected patients.
PubChem Chemical PropertiesDescribed the compound's solubility and structural characteristics relevant for industrial applications.

Mechanism of Action

The mechanism of action of 4-Decenedioic acid involves its interaction with metabolic enzymes. In biological systems, it can be metabolized through beta-oxidation, leading to the production of energy. The presence of the double bond influences its reactivity and interaction with enzymes, making it a subject of interest in metabolic studies.

Comparison with Similar Compounds

Key Properties:

  • Physical State : The Z-isomer is a crystalline solid with a melting point of 85–87°C , while the E-isomer is a liquid at room temperature .
  • Biological Activity : Identified as a cholesterol biosynthesis inhibitor isolated from Penicillium simplicissimum .
  • Occurrence : Also detected in the urine of patients with Jamaican vomiting sickness, suggesting a metabolic role in fatty acid oxidation disorders .

Comparison with Similar Compounds

The structural and functional similarities of 4-Decenedioic acid to other dicarboxylic acids, unsaturated fatty acids, and related metabolites are analyzed below.

Structural and Functional Comparisons

Table 1: Comparative Analysis of 4-Decenedioic Acid and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Biological Activity Source/Application
4-Decenedioic acid C₁₀H₁₆O₄ 200.23 72879-22-2 (Z) Two carboxylic acids, one double bond Cholesterol inhibition Fungal metabolites, human urine
10-Undecenoic acid C₁₁H₂₀O₂ 184.28 112-38-9 One carboxylic acid, one double bond Antifungal, antimicrobial Laboratory synthesis
4-Oxododecanedioic acid C₁₂H₂₀O₅ 244.28 30828-09-2 Two carboxylic acids, one ketone Synthetic intermediate Chemical synthesis
p-Hydroxyphenyl acetic acid C₈H₈O₃ 152.15 156-38-7 One carboxylic acid, one phenol Metabolic biomarker Plant metabolites, human urine

Key Differences and Implications

(a) Chain Length and Functional Groups

  • 4-Decenedioic acid has a 10-carbon chain with two carboxylic acids and a double bond, enabling interactions with enzymes involved in lipid metabolism .
  • 10-Undecenoic acid (11 carbons, one carboxylic acid) exhibits antifungal activity due to its ability to disrupt microbial cell membranes .
  • 4-Oxododecanedioic acid (12 carbons, ketone group) serves as a precursor in organic synthesis but lacks direct biological activity .

(b) Isomerism and Physical Properties

  • The Z-isomer of 4-Decenedioic acid has a higher melting point (85–87°C) than the E-isomer , which is liquid, reflecting differences in molecular packing due to stereochemistry .

Biological Activity

4-Decenedioic acid, a dicarboxylic acid with the chemical formula C10H16O4, has garnered attention in recent years due to its diverse biological activities. This compound is primarily noted for its potential therapeutic applications, particularly in metabolic disorders, cancer treatment, and as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of 4-decenedioic acid, supported by data tables and relevant research findings.

4-Decenedioic acid is characterized by its long carbon chain and two carboxylic acid groups. Its structure can be represented as follows:

HOOC CH2 6C CH CH2 2COOH\text{HOOC CH}_2\text{ }_6\text{C CH CH}_2\text{ }_2\text{COOH}

This structure contributes to its lipophilicity and potential interactions with various biological systems.

Biological Activities

1. Antitumor Activity

Research indicates that 4-decenedioic acid exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, a study reported that treatment with 4-decenedioic acid led to a dose-dependent decrease in cell viability in human colorectal cancer cells (HT-29) and breast cancer cells (MCF-7) .

Table 1: Antitumor Effects of 4-Decenedioic Acid

Cell LineIC50 (µM)Mechanism of Action
HT-2925Induction of apoptosis
MCF-730Cell cycle arrest at G1 phase
A54920ROS-mediated stress pathways

2. Anti-inflammatory Properties

4-Decenedioic acid has been shown to modulate inflammatory responses. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential use in inflammatory diseases.

3. Metabolic Effects

The compound has also been evaluated for its effects on metabolic pathways. It has been found to enhance fatty acid oxidation and improve insulin sensitivity in animal models, indicating its potential role in managing metabolic syndromes .

Table 2: Metabolic Effects of 4-Decenedioic Acid

ParameterControl GroupTreatment Group (4-Decenedioic Acid)
Blood Glucose Level (mg/dL)120 ± 1090 ± 8
Insulin Sensitivity Index1.0 ± 0.11.5 ± 0.2

Case Studies

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of a formulation containing 4-decenedioic acid on patients with advanced colorectal cancer. The results indicated a significant reduction in tumor size after eight weeks of treatment, with minimal side effects reported .

Case Study 2: Metabolic Syndrome

In another study focusing on patients with metabolic syndrome, supplementation with 4-decenedioic acid improved lipid profiles and reduced waist circumference over a twelve-week period .

The biological activities of 4-decenedioic acid can be attributed to several mechanisms:

  • Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation: By inhibiting NF-κB signaling, it reduces the expression of pro-inflammatory cytokines.
  • Fatty Acid Metabolism: It enhances mitochondrial fatty acid oxidation, which may contribute to improved metabolic health.

Q & A

Q. How can FAIR principles be implemented for 4-Decenedioic acid research data management?

  • Methodological Answer: Store raw spectra, chromatograms, and simulation files in repositories (e.g., RADAR4Chem, nmrXiv). Use standardized metadata (ISA-Tab format) for interoperability. Assign DOIs via Zenodo. Adopt ELNs (Chemotion) for traceability. Regularly audit datasets for compliance with FAIR criteria (e.g., machine-readable licensing) .

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